molecular formula C20H22N4O2S B2450607 1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 1321899-52-8

1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2450607
CAS No.: 1321899-52-8
M. Wt: 382.48
InChI Key: FGBJWUNXFOUQRP-XYOKQWHBSA-N
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Description

1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimido[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cinnamylthio group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For 1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Cinnamyl halides, thiol derivatives

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimido[4,5-d]pyrimidine derivatives

    Substitution: Various substituted pyrimido[4,5-d]pyrimidine derivatives

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit phosphodiesterase or protein kinases, resulting in antiproliferative or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to the presence of the cinnamylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-4-9-15-21-17-16(19(25)24(3)20(26)23(17)2)18(22-15)27-13-8-12-14-10-6-5-7-11-14/h5-8,10-12H,4,9,13H2,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBJWUNXFOUQRP-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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